2-(4-CHLOROPHENOXY)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-METHYLPROPANAMIDE
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Overview
Description
2-(4-CHLOROPHENOXY)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-METHYLPROPANAMIDE is a synthetic organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENOXY)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-METHYLPROPANAMIDE typically involves the following steps:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate reagent, such as an alkyl halide, to form the chlorophenoxy intermediate.
Introduction of the methoxy group: The chlorophenoxy intermediate is then reacted with a methoxy-containing reagent, such as methanol, under suitable conditions to introduce the methoxy group.
Formation of the amide bond: The final step involves the reaction of the intermediate with an amine, such as 2-methoxy-2-(o-tolyl)ethylamine, to form the desired amide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, but with optimized conditions for higher yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENOXY)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-METHYLPROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-(4-CHLOROPHENOXY)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-METHYLPROPANAMIDE has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENOXY)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(2-methoxy-2-(p-tolyl)ethyl)-2-methylpropanamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
2-(4-chlorophenoxy)-N-(2-ethoxy-2-(o-tolyl)ethyl)-2-methylpropanamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
2-(4-CHLOROPHENOXY)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-METHYLPROPANAMIDE is unique due to the specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the chlorophenoxy, methoxy, and tolyl groups allows for diverse reactivity and interactions, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO3/c1-14-7-5-6-8-17(14)18(24-4)13-22-19(23)20(2,3)25-16-11-9-15(21)10-12-16/h5-12,18H,13H2,1-4H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFDSYACCMLLPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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